molecular formula C16H9Cl2F B15063167 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene

2-(3,4-Dichlorophenyl)-1-fluoronaphthalene

Cat. No.: B15063167
M. Wt: 291.1 g/mol
InChI Key: LQAKKOGZEAMATO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,4-dichlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-dichlorophenyl is coupled with a fluoronaphthalene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using high-throughput reactors and continuous flow systems to enhance yield and reduce production costs. Additionally, the use of recyclable catalysts and green chemistry principles can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1-fluoronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and binding affinity to various biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is less common and provides distinct properties compared to other similar compounds .

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-14-8-6-11(9-15(14)18)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H

InChI Key

LQAKKOGZEAMATO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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